methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
Overview
Description
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a chemical compound with the molecular formula C13H10O6 and a molecular weight of 262.22 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the oxalate group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2H-chromen-7-yl sulfamate
- [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile
Uniqueness
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is unique due to its specific oxalate functional group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPWQZBKMMJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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